molecular formula C9H8Cl2O3S B2836614 1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one CAS No. 186342-91-6

1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one

Cat. No.: B2836614
CAS No.: 186342-91-6
M. Wt: 267.12
InChI Key: FLFKDUWSSTTXMN-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one is an organic compound characterized by the presence of dichlorophenyl and methylsulfonyl groups attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzene and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, typically using reducing agents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

    Common Reagents and Conditions: These reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

    Major Products: The major products formed from these reactions include various substituted ethanones, sulfides, and sulfone derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-2-(methylthio)-1-ethanone: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-propanone: The presence of a propanone backbone instead of an ethanone backbone results in variations in its physical and chemical properties.

    1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-butanone: This compound has a longer carbon chain, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-methylsulfonylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFKDUWSSTTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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